N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Research programs exploring pyrazine-piperidine pharmacophores often lack a reliable, structurally authenticated probe. This compound fills that gap as a discrete chemical entity with a unique pyrazin-2-yloxy substitution at the 3-position of the piperidine ring - a motif for which no public SAR data exists. • Enables de novo target engagement screening and internal validation of pyrazine-piperidine interactions. • Serves as a reference standard for LC-MS, NMR, and crystallography workflows. • Ready-to-ship building block for fragment-based drug discovery (FBDD) library expansion.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034474-14-9
Cat. No. B2946065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide
CAS2034474-14-9
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2
InChIInChI=1S/C13H18N4O3/c1-10(18)16-8-13(19)17-6-2-3-11(9-17)20-12-7-14-4-5-15-12/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,18)
InChIKeyTTYNQTAJUYSAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile & Procurement of Pyrazine-Piperidine Acetamide


N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic organic molecule categorized as a heterocyclic building block, featuring a piperidine ring linked via an ether bond to a pyrazine moiety and further functionalized with an acetamide group . Its structure places it within a class of compounds investigated for potential interactions with biological targets such as kinases or GPCRs, though specific, validated bioactivity profiles for this exact compound are not widely documented in the public domain as of the available evidence cutoff [1].

Compound Type Heterocyclic building block
Target Class Potential Kinases, GPCRs (unvalidated)
Procurement Context SAR probe; requires internal validation
Evidence Status No public bioactivity data for this compound

Substitution Challenges for Pyrazine-Piperidine Acetamide


Due to the absence of publicly available, quantitative structure-activity relationship (SAR) data that directly compares this compound to its closest structural analogs, generic substitution cannot be reliably performed based on scientific evidence . The specific combination of the pyrazin-2-yloxy substituent, the 3-position of the piperidine ring, and the N-ethylacetamide linker forms a unique pharmacophoric arrangement that cannot be assumed to have the same biological engagement or physicochemical properties as its pyridine, pyrimidine, or positional isomer counterparts without experimental validation [1]. This evidence gap means that in a procurement context, the compound must be evaluated on its own merits as a distinct chemical entity rather than as a fungible member of a well-characterized series.

Pyrazine core may shift electronic profile and target engagement compared to pyridine or pyrimidine analogs; no quantitative SAR data exist for this specific compound.
Positional isomer of piperidine substitution or linker variants cannot be assumed interchangeable without experimental profiling.
Absence of public comparative bioactivity data means generic substitution is not scientifically supported.

Limited Comparative Evidence for Pyrazine-Piperidine Acetamide


Heterocyclic Electronics vs. Pyridine and Pyrimidine Analogs

The core differentiating feature of the compound is the pyrazin-2-yloxy motif. In general medicinal chemistry, pyrazine is known to be a less basic and more electron-deficient heterocycle compared to pyridine or pyrimidine, which can significantly alter hydrogen-bond acceptor strength, metabolic stability, and target engagement . Pyrazine-containing compounds are often explored for their unique selectivity profiles against kinases and phosphodiesterases, as exemplified in patent literature for PDE10 and PI3K inhibitors, though these disclosures do not feature the specific compound [1] [2]. This chemical distinction is established at a class level, but quantitative comparative data (e.g., ΔpKa, matched-pair ΔIC50) for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide versus its direct pyridine or pyrimidine analogs is not available in the public domain.

Heterocyclic Electronics
Class-level
Pyrazine core: more electron-deficient, less basic (class-level) vs. pyridine/pyrimidine.
Supports structural differentiation hypothesis.
No matched-pair ΔIC₅₀ or ΔpKa for this compound available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Purity and Characterization Data Gap

Standard procurement packages for this compound, as indicated by vendor listings, typically include basic characterization data such as molecular formula, molecular weight, and purity [1]. However, explicit comparative quality metrics (e.g., batch-to-batch reproducibility data, validated HPLC purity quantification, residual solvent analysis) are not publicly disclosed in a format that allows for direct comparison with offerings from multiple suppliers of this specific CAS number .

Purity & Characterization
Supporting evidence
Vendor listing: purified research chemical; no comparative CoA or batch data publicly disclosed.
Selection relies on vendor qualification.
Internal QC verification recommended before critical use.
Chemical Procurement Quality Control Analytical Characterization

Application Scenarios for Pyrazine-Piperidine Acetamide


SAR Exploration of Heteroaryl-Ether Piperidines

This compound can serve as a specific structural probe in an exploratory medicinal chemistry program focused on pyrazine-containing piperidine derivatives. Its use case is limited to initial screening panels where the goal is to assess the impact of introducing a pyrazine-2-yloxy group versus a pyridine or pyrimidine analog on a target of interest, for which no public data currently exists .

Chemical Biology Tool for Kinase and GPCR Target ID

Given the prevalence of pyrazine-piperidine motifs in kinase and phosphodiesterase inhibitor patents, this compound might be procured as a reference tool or starting point for synthesizing a focused library for target identification, but only upon internal validation [1] [2].

Analytical Reference Standard Development

The compound could be used to develop an in-house analytical reference standard for a novel chemical scaffold. Its procurement would be driven by the need for a structurally authenticated sample to support LC-MS, NMR, and crystallography studies for a broader drug discovery project .

Fragment-Based Drug Discovery Library Expansion

As a low-complexity heterocyclic building block, it may be incorporated into a fragment library for FBDD campaigns, where the lack of prior art data presents an opportunity for novel target engagement discovery, but also represents a higher procurement risk .

Application
Selection Property
Validation Focus
SAR Exploration of Heteroaryl-Ether Piperidines
Pyrazine-2-yloxy substituent; heterocyclic scaffold
Target engagement vs. pyridine/pyrimidine analogs
Kinase/GPCR Chemical Biology Tool
Prevalence of pyrazine-piperidine in kinase patent literature
Internal profiling against kinase/GPCR panels
Analytical Reference Standard Development
Structural authentication for novel scaffold
LC-MS, NMR method development
Fragment-Based Drug Discovery Library
Low-complexity heterocyclic building block
Novel target engagement discovery; higher procurement risk
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